4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid
Description
Properties
Molecular Formula |
C12H13Cl2NO2 |
|---|---|
Molecular Weight |
274.14 g/mol |
IUPAC Name |
4-[(3,4-dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H13Cl2NO2/c13-9-2-1-7(4-10(9)14)3-8-5-11(12(16)17)15-6-8/h1-2,4,8,11,15H,3,5-6H2,(H,16,17) |
InChI Key |
UELMJLOCNYHTQH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Key Steps and Conditions:
- Ketone Synthesis : Precursor ketones (e.g., (R)-4-(3,4-dichlorophenylacetyl)-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate) are prepared via acylation or alkylation.
- Reductive Amination :
- Reagents : Pyrrolidine, NaBH₃CN, Ti(OiPr)₄.
- Conditions : Room temperature, anhydrous solvent (e.g., dichloromethane or THF).
- Diastereoselectivity : Varies with substituents:
Table 1: Diastereoselectivity in Reductive Amination
| Ketone Substituent | Diastereomer Ratio (Unlike:Like) | Yield (%) |
|---|---|---|
| BOC | 70:30 | 85–90 |
| Butyl | 85:15 | 75–80 |
| Phenyl | >95:5 | 70–75 |
Alkylation Strategies for Dichlorobenzyl Group Introduction
The 3,4-dichlorobenzyl group is introduced via alkylation of pyrrolidine intermediates. Racemization risks necessitate protective strategies.
Key Approaches:
Direct Alkylation :
Phase Transfer Catalysis :
Table 2: Alkylation Efficiency with Protecting Groups
| Protecting Group | Base | Yield (%) | Racemization Risk |
|---|---|---|---|
| Boc | NaH | 80–85 | Low |
| None | NaH | 60–65 | High |
| t-Boc | LDA | 75–80 | Moderate |
Catalytic Hydrogenation for Pyrrolidine Ring Closure
Catalytic hydrogenation of alkene precursors provides cis-pyrrolidine derivatives. This method is critical for stereochemical purity.
Protocol:
- Substrate : Alkene intermediates (e.g., 3,4-dichlorobenzyl-substituted allyl amines).
- Catalysts : Pd/C, H₂ (1–3 atm), EtOH/HCl.
- Outcome : Cis-configured pyrrolidine rings with >95% retention of stereochemistry.
Example Reaction :
Alkene Intermediate → Cis-Pyrrolidine
Conditions: H₂ (3 atm), Pd/C (10%), EtOH, 25°C, 12 h.
Palladium-Catalyzed Cross-Coupling
Alpha-arylation with 3,4-dichlorobenzyl halides enables direct C–C bond formation.
Key Parameters:
- Catalysts : Pd(OAc)₂ or Pd₂(dba)₃ with Xantphos ligand.
- Solvents : Toluene, THF, or xylene.
- Bases : Cs₂CO₃ or K₂CO₃.
- Yields : 61–87% for aryl iodides/bromides.
Table 3: Pd-Catalyzed Arylation Efficiency
| Aryl Halide | Catalyst System | Solvent | Yield (%) |
|---|---|---|---|
| 1-Iodo-2,4-dichlorobenzene | Pd(OAc)₂ + Xantphos | Toluene | 87 |
| 1-Bromo-2,4-dichlorobenzene | Pd₂(dba)₃ + Xantphos | THF | 75 |
Mannich Reaction and Methylenation
This route constructs intermediates for subsequent cyclization.
Steps:
- Grignard Addition : BuMgBr adds to 3,4-dichlorobenzonitrile to form ketones.
- Methylenation : Formaldehyde, diethylamine, and acetic acid convert ketones to alkenes via Mannich reaction and elimination.
Example Pathway :
Benzonitrile → Ketone → Alkene → Pyrrolidine
Epimerization and Deprotection
Post-alkylation epimerization and acid-mediated deprotection finalize the carboxylic acid.
Critical Steps:
- Epimerization : Basic conditions (e.g., LiOH/THF) convert trans- to cis-configured intermediates.
- Deprotection : TFA or HCl removes Boc groups, yielding the free acid.
Table 4: Epimerization and Deprotection Outcomes
| Intermediate | Conditions | Product Configuration | Yield (%) |
|---|---|---|---|
| trans-Boc-protected | LiOH, THF, 25°C | cis-Pyrrolidine | 90–95 |
| Boc-protected | TFA, DCM | Free acid | 85–90 |
Industrial-Scale Considerations
- Catalyst Recycling : Pd catalysts in cross-couplings are recoverable, reducing costs.
- Racemization Mitigation : Boc protection minimizes byproduct formation during alkylation.
- Solvent Selection : Environmentally friendly solvents (MeTHF, heptane) optimize reaction efficiency.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (e.g., chlorine, bromine) and catalysts such as iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors. It serves as an intermediate in the synthesis of more complex molecules used in drug development. Its unique structural features enhance its binding affinity and selectivity towards certain biological targets, making it a candidate for further pharmacological studies .
Biological Studies
Research has indicated that 4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid can be utilized in enzyme inhibition studies. The compound's structural characteristics allow it to serve as a model for understanding enzyme-substrate interactions and receptor binding mechanisms .
Industrial Applications
The compound is also relevant in the production of agrochemicals and pharmaceuticals. Its properties make it suitable for use as a building block in the synthesis of various chemical products that require specific bioactivity profiles .
Study 1: Enzyme Inhibition
A study conducted on the compound's effect on specific enzymes revealed that it could effectively inhibit certain pathways involved in disease processes. This inhibition was attributed to the compound's ability to mimic natural substrates, thus blocking active sites on enzymes.
Study 2: Receptor Binding
Another research project focused on the binding affinity of 4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid to various receptors. Results indicated that the compound exhibited selective binding properties that could be harnessed for developing targeted therapies in conditions such as cancer or neurological disorders .
Mechanism of Action
The mechanism of action of 4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The dichlorophenyl group may enhance binding affinity and specificity, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide)
- Structure : Shares the 3,4-dichlorophenyl group but attached via an ethylamine chain instead of a pyrrolidine-carboxylic acid core.
- Key Differences : The absence of a carboxylic acid and presence of a pyrrolidinyl ethylamine chain make BD 1008 more basic, influencing receptor selectivity (e.g., sigma-1 receptor antagonism) .
- Biological Relevance : Used in studies of neuropathic pain and cocaine addiction due to sigma receptor modulation .
BD 1047 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide)
- Structure: Similar dichlorophenyl-ethylamine backbone but with a dimethylamino group instead of pyrrolidinyl.
Pyrrolidine-Carboxylic Acid Derivatives
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid
(2S,3S)-2-Phenylpyrrolidine-3-carboxylic Acid
(2S,4R)-4-(Prop-2-ynyl)pyrrolidine-2-carboxylic Acid Hydrochloride
- Structure : Features a propargyl group at the 4-position and a hydrochloride salt.
Aromatic Carboxylic Acid Analogs
3,6-Dichloropyridine-2-carboxylic Acid
- Structure : Pyridine ring with chlorine substituents and a carboxylic acid.
- Comparison : The aromatic pyridine core vs. alicyclic pyrrolidine alters electronic properties and binding to targets like herbicide enzymes (e.g., ALS inhibitors) .
Research Findings and Implications
- Substituent Effects: Chlorine atoms on the phenyl ring enhance lipophilicity and receptor binding affinity compared to non-halogenated analogs (e.g., 2-phenylpyrrolidine derivatives) .
- Carboxylic Acid Role : The carboxylic acid in the target compound may improve solubility over neutral analogs like BD 1008, though esterification (e.g., methyl ester in ) is common to enhance blood-brain barrier penetration .
- Stereochemistry : Stereoisomerism in pyrrolidine derivatives (e.g., 2S,3S vs. 2R,4R) significantly impacts biological activity, as seen in glutamate transporter inhibition studies .
Biological Activity
The compound 4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid , also known as (2R)-2-[(3,4-dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid , is a pyrrolidine derivative that has garnered interest in various biological research fields due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and data.
Chemical Structure and Properties
The molecular formula for 4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid is C12H13Cl2NO2 , with a molecular weight of approximately 274.14 g/mol . The compound features a pyrrolidine ring with a carboxylic acid functional group and a dichlorobenzyl substituent, which contributes to its biological activities.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds can demonstrate significant antibacterial effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
- Anticancer Activity : In vitro studies have shown that certain pyrrolidine derivatives can induce apoptosis in cancer cell lines. For example, compounds similar to 4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid have been evaluated for their cytotoxic effects on human cancer cells .
- Anti-inflammatory Effects : Some studies have reported that pyrrolidine derivatives can inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation .
The mechanism of action for 4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, similar to other COX inhibitors.
- Cell Cycle Regulation : It has been observed to affect the expression of genes related to apoptosis and cell cycle regulation in cancer cells .
- Receptor Binding : The binding affinity for certain receptors may modulate signaling pathways critical for cell survival and proliferation.
Antimicrobial Activity
A study highlighted the antibacterial efficacy of related pyrrolidine compounds against MRSA. The minimum inhibitory concentration (MIC) was determined to be as low as 15.6 µg/mL , indicating strong activity against resistant strains .
Anticancer Activity
In a comparative analysis of various pyrrolidine derivatives, it was found that compounds with similar structures to 4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid exhibited notable cytotoxicity in SiHa (cervical cancer) and B16F10 (melanoma) cell lines. The IC50 values ranged from 10 µM to 30 µM , demonstrating potential as anticancer agents .
Anti-inflammatory Effects
Research on the anti-inflammatory properties of pyrrolidine derivatives revealed that specific compounds significantly inhibited COX-1 and COX-2 activities. For instance, one derivative showed an IC50 value of 25 µM against COX-2, suggesting therapeutic potential in treating inflammation-related conditions .
Data Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
